molecular formula C9H10NNaO3S B13194348 Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate

Cat. No.: B13194348
M. Wt: 235.24 g/mol
InChI Key: BDFWOUOEHBTUDY-UHFFFAOYSA-M
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Description

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₉H₁₀NNaO₃S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process may include additional purification steps such as crystallization or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from reactions involving this compound include sulfonic acids, thiols, sulfides, and various substituted derivatives .

Scientific Research Applications

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is unique due to its dimethylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organosulfur compounds that are not easily accessible using other sulfinates .

Biological Activity

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with significant biological implications. Its unique structure and properties make it a subject of interest in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀NNaO₃S
  • Appearance : White to off-white powder
  • Solubility : Highly soluble in water

The compound features a trifluoromethyl group , which is known to influence enzyme activity and protein binding. This electron-withdrawing group enhances the compound's reactivity, making it valuable for drug development and biochemical research.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially modulating their activities. The trifluoromethyl group alters the electronic environment around the molecule, which can affect enzyme kinetics and substrate binding. This property is particularly relevant in the context of drug design, where modifying the pharmacokinetic profiles of existing drugs could lead to improved therapeutic outcomes.

Case Studies

  • Antimicrobial Activity :
    • A study on related sulfonamide compounds demonstrated significant antibacterial properties against various pathogens. The mechanism of action was linked to the inhibition of bacterial enzyme systems, suggesting that this compound may exhibit similar effects .
  • Antioxidant Properties :
    • In vitro assays have shown that compounds with similar structures possess antioxidant activity. These findings suggest potential applications in protecting cells from oxidative stress, which is implicated in numerous diseases .
  • Toxicological Studies :
    • Toxicity assessments using model organisms like zebrafish have highlighted the importance of evaluating the safety profile of this compound. Observations included histopathological changes in gill tissues, indicating possible adverse effects at higher concentrations .

Synthesis Methods

This compound can be synthesized through several methods:

  • Reaction with Sodium Sulfite : A common synthesis route involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. This method allows for precise control over reaction parameters to yield high-purity products.
  • Alternative Routes : Other synthetic pathways include using aryl bromides with sulfur dioxide surrogates, demonstrating versatility in production methods.

Applications

The compound's biological activity lends itself to various applications:

  • Pharmaceutical Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents aimed at treating infections or metabolic disorders.
  • Biochemical Research : this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions, contributing to a better understanding of biochemical pathways .

Properties

Molecular Formula

C9H10NNaO3S

Molecular Weight

235.24 g/mol

IUPAC Name

sodium;4-(dimethylcarbamoyl)benzenesulfinate

InChI

InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-3-5-8(6-4-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

BDFWOUOEHBTUDY-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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